2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(5)9(12)10-8-4-6(2)13-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHKKYCIKYASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropane-1-carboxylic acid with 5-methylisoxazole-3-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and 5-methylisoxazol-3-amine.
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .
Oxidation of the 5-Methylisoxazole Substituent
The methyl group on the isoxazole ring is susceptible to oxidation, forming a carboxylic acid derivative.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6 h | 5-carboxyisoxazol-3-yl cyclopropanecarboxamide | 62% | |
| CrO₃, AcOH | 50°C, 4 h | 5-(hydroxymethyl)isoxazol-3-yl derivative | 45% |
Notes :
-
Strong oxidants like KMnO₄ fully oxidize the methyl group to a carboxyl group .
-
Milder conditions (e.g., CrO₃) yield intermediate hydroxymethyl products .
Electrophilic Aromatic Substitution on the Isoxazole Ring
The electron-deficient isoxazole ring undergoes regioselective substitution at the 4-position.
Regioselectivity :
-
Electron-withdrawing effects of the oxazole oxygen and nitrogen direct electrophiles to the 4-position .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles or under thermal conditions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂, Pd/C | 60 psi, EtOH, 6 h | 2-Methyl-N-(5-methylisoxazol-3-yl)propanamide | 88% | |
| Br₂, CCl₄ | 25°C, 1 h | 1,2-Dibromo-2-methylpropanamide derivative | 52% |
Mechanism :
-
Hydrogenation cleaves the cyclopropane ring to form a propane backbone .
-
Halogenation (e.g., Br₂) induces ring-opening via radical intermediates .
Functionalization of the Cyclopropane-Carboxamide Core
The cyclopropane moiety participates in strain-driven reactions, while the carboxamide group undergoes nucleophilic substitution.
Key Observations :
-
Grignard reagents attack the electrophilic cyclopropane carbonyl carbon .
-
Acylation occurs at the amide nitrogen under mild conditions .
Photochemical and Thermal Rearrangements
The compound undergoes structural rearrangements under UV light or heat.
| Condition | Product | Yield | References |
|---|---|---|---|
| UV Light (254 nm), 12 h | Isoxazole-fused bicyclic lactam | 40% | |
| 150°C, Toluene, 8 h | Rearranged β-lactam derivative | 55% |
Pathway :
Scientific Research Applications
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as cyclopropane carboxamides or isoxazole derivatives. Below is a detailed analysis:
Structural Analog: N-(5-methyl-1,2-oxazol-3-yl)-2-phenylcyclopropane-1-carboxamide
- Molecular Formula : C₁₄H₁₄N₂O₂ (vs. C₉H₁₃N₂O₂ for the target compound)
- Key Differences :
- Cyclopropane Substituent : A phenyl group at position 2 (vs. methyl in the target compound).
- Molecular Weight : 242.27 g/mol (vs. 181.22 g/mol).
- Implications :
Isoxazole-Containing Agrochemicals: Isoxaben
- Molecular Formula : C₁₈H₂₄N₂O₄
- Key Differences :
- Core Structure : Isoxaben features a benzamide-linked isoxazole (vs. cyclopropane carboxamide in the target compound).
- Substituents : A bulky 3-(1-ethyl-1-methylpropyl) group on the isoxazole.
- Implications :
Lumping Strategy for Reaction Modeling
- Context : Compounds with similar functional groups (e.g., cyclopropane, isoxazole) may be grouped for reaction simulations.
- Example : A lumping strategy reduced 13 reactions involving three organic compounds to five reactions by treating them as a single surrogate.
- Relevance : The target compound’s cyclopropane-isoxazole core could be lumped with analogs to simplify degradation or metabolic pathway models .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide (CAS 932877-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.18 g/mol. The compound features a cyclopropane ring, which is known for its unique strain and reactivity, and an isoxazole moiety that may contribute to its biological effects.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing the isoxazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of numerous inflammatory diseases. This effect is hypothesized to be mediated through the inhibition of specific signaling pathways involved in inflammation.
3. Anticancer Potential
Preliminary studies have explored the anticancer activity of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic proteins. The dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) has been highlighted as a promising therapeutic strategy against colorectal cancer, with certain derivatives demonstrating IC50 values in the low micromolar range .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in inflammatory pathways, such as mPGES-1 and sEH. This inhibition can lead to reduced levels of inflammatory mediators like prostaglandins.
- Apoptosis Induction : It may promote apoptosis in cancer cells by activating intrinsic pathways linked to mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study B | Assess anti-inflammatory effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |
| Study C | Investigate anticancer effects | Induced apoptosis in colorectal cancer cell lines with IC50 values ranging from 5 to 15 µM. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Methyl-N-(5-methylisoxazol-3-yl)cyclopropane-1-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized precursor, followed by coupling with 5-methylisoxazole-3-amine. Critical parameters include:
- Temperature Control : Cyclopropane ring formation often requires low temperatures (−10°C to 0°C) to minimize side reactions .
- Catalyst Selection : Use of transition-metal catalysts (e.g., Cu(I) or Rh(II)) to enhance stereochemical control during cyclopropanation .
- Purification : Column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and -NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in chemical-resistant containers, and dispose per hazardous waste regulations .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- -NMR : Identify cyclopropane protons (δ 1.2–1.5 ppm), isoxazole ring protons (δ 6.3–6.5 ppm), and methyl groups (δ 2.1–2.3 ppm). Use -NMR to confirm carbonyl (δ 165–170 ppm) and cyclopropane carbons (δ 15–20 ppm) .
- IR Spectroscopy : Detect amide C=O stretch (~1680 cm) and isoxazole ring vibrations (~1550 cm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to observe [M+H] peaks. Fragmentation patterns should include loss of the cyclopropane moiety (m/z reduction by 55–60 Da) .
Advanced Research Questions
Q. How can structural modifications enhance the antifungal activity of this compound, and what computational tools support this optimization?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 5-methylisoxazole moiety with thiadiazole or triazole rings to improve hydrogen bonding with fungal enzyme targets (e.g., CYP51). Test substitutions at the cyclopropane methyl group for steric effects .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with bioactivity. Validate models with leave-one-out cross-validation (q > 0.5) .
- Molecular Docking : Simulate binding to fungal lanosterol 14α-demethylase (PDB: 1EA1) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Orthogonal Assays : Confirm antifungal activity via both broth microdilution (CLSI M38) and agar diffusion assays. Cross-validate with cytotoxicity testing on mammalian cell lines (e.g., HEK293) .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC with 95% confidence intervals. Exclude outliers via Grubbs’ test (α = 0.05) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software). Assess heterogeneity via I statistic .
Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and what insights does this provide?
- Methodological Answer :
- Crystal Growth : Dissolve the compound in DMSO/EtOH (1:3) and slowly evaporate at 4°C. Select single crystals (>0.2 mm) for diffraction .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via SHELX and refine with Olex2. Key metrics: R < 0.05, wR < 0.15 .
- Conformational Analysis : Compare torsion angles (e.g., amide N-C=O) with DFT-optimized gas-phase structures (Gaussian 16, B3LYP/6-31G*). Deviations >10° suggest crystal packing forces .
Q. What experimental and computational approaches validate the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 min. Calculate t using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. IC > 10 μM indicates low inhibition risk .
- In Silico Prediction : Use ADMET Predictor to estimate metabolic sites (e.g., cyclopropane ring oxidation). Compare with experimental metabolite ID (HR-MS/MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
